molecular formula C8H12O2 B2622883 (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol CAS No. 2413848-15-2

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol

Cat. No.: B2622883
CAS No.: 2413848-15-2
M. Wt: 140.182
InChI Key: FQMFLKBRPFUGSY-BZCSJUTBSA-N
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Description

(1R,2R,3R,5R,6S)-9-Oxatricyclo[42102,5]nonan-3-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions that promote the formation of the tricyclic structure. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow processes to maintain consistent reaction conditions and efficient production rates.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3R,4S,5S,6R)-4,5-bis(benzyloxy)-2-(hydroxymethyl)-7-azabicyclo[4.1.0]heptan-3-ol
  • (1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-triol

Uniqueness

Compared to similar compounds, (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol stands out due to its distinct tricyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4-9H,1-3H2/t4-,5+,6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMFLKBRPFUGSY-BZCSJUTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)CC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)C[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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